8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound classified under the pyrido[2,3-d]pyrimidine family. This compound is characterized by a unique structure that includes a cyclopentyl group, a methyl group, and a methylthio group attached to a pyrido[2,3-d]pyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications, particularly as a scaffold for the development of kinase inhibitors, which are crucial in cancer treatment and other therapeutic areas .
The synthesis of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. A common method involves:
The molecular formula of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is with a molecular weight of approximately 275.37 g/mol. The structural components include:
The compound's InChI representation is InChI=1S/C14H17N3OS/c1-9-7-12(18)17(10-5-3-4-6-10)13-11(9)8-15-14(16-13)19-2/h7-8,10H,3-6H2,1-2H3
, which provides insight into its connectivity and stereochemistry .
8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions:
These reactions are essential for modifying the compound for specific biological activities or improving its pharmacokinetic properties .
The mechanism of action for 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one primarily revolves around its role as a kinase inhibitor:
The physical and chemical properties of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one include:
These properties are crucial for determining suitable formulations for pharmaceutical applications and ensuring stability during storage and handling .
The scientific applications of 8-Cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one are diverse:
Research continues to explore further modifications of this compound to optimize its pharmacological profile and broaden its application scope in therapeutic contexts .
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4